![molecular formula C8H4F9N3O B13430538 6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)
6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine typically involves the reaction of pyridazine derivatives with hexafluoropropanol derivatives under controlled conditions. The reaction is often catalyzed by strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction could produce fluorinated alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine is used as a reagent in various organic synthesis reactions. Its unique properties make it a valuable intermediate in the synthesis of complex fluorinated compounds.
Biology
In biological research, this compound is studied for its potential use in drug development. Its stability and resistance to metabolic degradation make it a promising candidate for designing new pharmaceuticals.
Medicine
The compound’s fluorinated structure is explored for its potential in medical imaging and as a component in diagnostic agents. Its ability to interact with biological molecules without rapid degradation is particularly valuable.
Industry
In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings that require exceptional thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s ability to form strong interactions with various biological and chemical entities, influencing its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and its role in facilitating Friedel-Crafts reactions.
Hexafluoroisopropanol: Used in the synthesis of fluorinated polymers and as a solvent for various chemical reactions.
Uniqueness
6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine stands out due to its specific structural configuration, which imparts unique reactivity and stability. The combination of a pyridazine ring with a highly fluorinated side chain makes it particularly valuable in applications requiring both stability and reactivity.
Propiedades
Fórmula molecular |
C8H4F9N3O |
|---|---|
Peso molecular |
329.12 g/mol |
Nombre IUPAC |
6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine |
InChI |
InChI=1S/C8H4F9N3O/c9-6(10,11)5(7(12,13)14,8(15,16)17)21-4-2-1-3(18)19-20-4/h1-2H,(H2,18,19) |
Clave InChI |
PHSVBQVZWJASOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1N)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


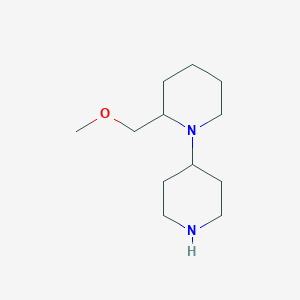
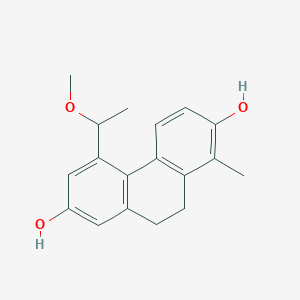

![Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13430492.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)
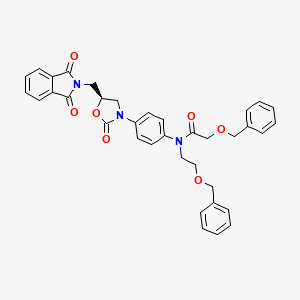
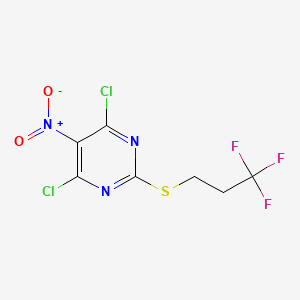



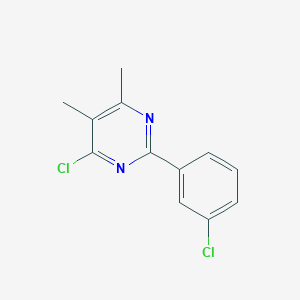
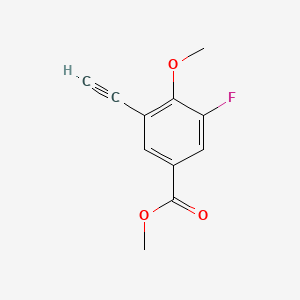
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)

